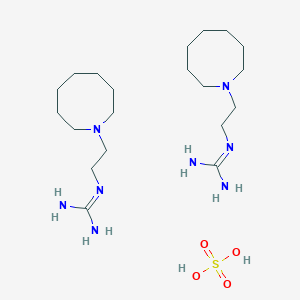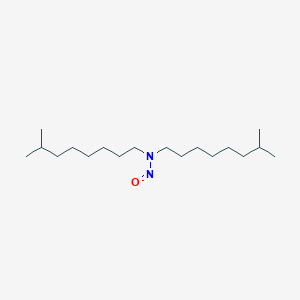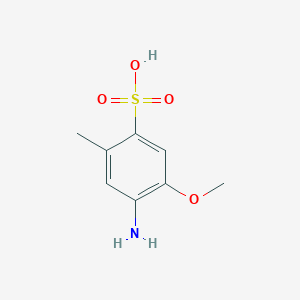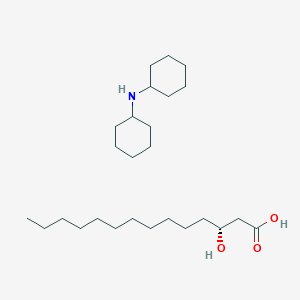
9-amino-3,4-dihydroacridin-1(2H)-one
Vue d'ensemble
Description
9-Amino-3,4-dihydroacridin-1(2H)-one is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 . It is also known as 9-Amino-3,4-dihydro-1(2H)-acridinone .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 18 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 primary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Amino-3,4-dihydroacridin-1(2H)-one include a molecular weight of 212.25 and a molecular formula of C13H12N2O .Applications De Recherche Scientifique
Covalent Poisons of Human Topoisomerase IIα
Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones, including “9-amino-3,4-dihydroacridin-1(2H)-one”, have been found to act as covalent poisons of human topoisomerase IIα . This enzyme is essential for DNA replication and cell division, and its inhibition can lead to cell death, making it a target for cancer chemotherapy.
Bioorganic & Medicinal Chemistry
The compound has been used in the field of bioorganic and medicinal chemistry . It’s part of a class of molecules that have shown potential in the development of new therapeutic agents.
Synthesis of Novel Acridone Derivatives
“9-amino-3,4-dihydroacridin-1(2H)-one” has been used in the synthesis of novel acridone derivatives . These derivatives are potential biologically active compounds that could find applications in pharmaceutical, agricultural, and material industries.
Development of Anti-Cancer Drugs
Due to its ability to poison human topoisomerase IIα, “9-amino-3,4-dihydroacridin-1(2H)-one” is being studied for its potential use in the development of anti-cancer drugs .
Study of DNA Interactions
The compound is also used in the study of DNA interactions. Its ability to interact with DNA and inhibit topoisomerase IIα makes it a valuable tool in understanding the mechanisms of DNA replication and cell division .
Molecular Biology Research
In molecular biology research, “9-amino-3,4-dihydroacridin-1(2H)-one” is used to study the effects of topoisomerase IIα inhibition on various cellular processes .
Mécanisme D'action
Target of Action
The primary target of 9-amino-3,4-dihydroacridin-1(2H)-one is the enzyme human topoisomerase IIα . This enzyme plays a crucial role in controlling the physiological functions of DNA by modulating its topological structure . It is involved in DNA replication, recombination, and chromosome segregation .
Mode of Action
9-amino-3,4-dihydroacridin-1(2H)-one acts as a covalent poison of human topoisomerase IIα . It interacts with the enzyme and alters its activity, leading to changes in the topological state of DNA .
Biochemical Pathways
The compound affects the biochemical pathways involving topoisomerase IIα. This enzyme alters the topology of DNA by passing an intact double helix of DNA through a transient double-stranded break made in a second DNA helix . The compound’s interaction with topoisomerase IIα can influence these processes and their downstream effects.
Result of Action
The action of 9-amino-3,4-dihydroacridin-1(2H)-one results in the poisoning of human topoisomerase IIα . This can lead to changes in DNA topology and potentially disrupt processes such as DNA replication and recombination . The compound’s action may also influence the structure of chromosomes .
Propriétés
IUPAC Name |
9-amino-3,4-dihydro-2H-acridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJJSHTMCPMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146645 | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-amino-3,4-dihydroacridin-1(2H)-one | |
CAS RN |
104675-26-5 | |
| Record name | 9-Amino-3,4-dihydro-1(2H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104675-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives in medicinal chemistry?
A1: Research suggests that 9-amino-3,4-dihydroacridin-1(2H)-one derivatives could be promising candidates for developing acetylcholinesterase inhibitors []. Acetylcholinesterase inhibitors are used to treat Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have demonstrated activity as covalent poisons of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, making it a target for anticancer therapies.
Q2: Can 9-amino-3,4-dihydroacridin-1(2H)-one be synthesized from readily available starting materials?
A2: Yes, a published synthetic route utilizes substituted 3-(2-nitrophenyl)isoxazoles as starting materials, which are readily synthesized from commercially available compounds []. The process involves a reductive heterocyclization reaction using zinc or iron dust and acetic acid to form the desired 9-amino-3,4-dihydroacridin-1(2H)-one scaffold.
Q3: What other heterocyclic ring systems can be formed through similar reductive heterocyclization reactions using 3-(2-nitrophenyl)isoxazoles?
A3: The research by [] demonstrates the versatility of this synthetic strategy by showcasing the formation of other valuable heterocyclic frameworks. Alongside 9-amino-3,4-dihydroacridin-1(2H)-one, the researchers successfully synthesized derivatives of 10-amino-3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-one and 9-amino-3,4-dihydroacridin-1(2H)-one through modifications of the substituents on the starting 3-(2-nitrophenyl)isoxazole. This highlights the potential of this method for generating diverse libraries of heterocyclic compounds for medicinal chemistry research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)


![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)


